molecular formula C9H9F3O2 B1399402 4-Ethoxy-3-(trifluoromethyl)phenol CAS No. 1206593-24-9

4-Ethoxy-3-(trifluoromethyl)phenol

Cat. No. B1399402
M. Wt: 206.16 g/mol
InChI Key: KTAPXNQLDCIIAO-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(trifluoromethyl)phenol is a chemical compound with the molecular formula C9H9F3O2 . It has a molecular weight of 206.16 g/mol . The compound is liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-3-(trifluoromethyl)phenol is 1S/C9H9F3O2/c1-2-14-8-4-3-6(13)5-7(8)9(10,11)12/h3-5,13H,2H2,1H3 . The compound has a topological polar surface area of 29.5 Ų and a complexity of 181 .


Physical And Chemical Properties Analysis

4-Ethoxy-3-(trifluoromethyl)phenol has a molecular weight of 206.16 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 2 .

Scientific Research Applications

  • Synthesis and Electrochemical Studies :

    • Catalytic Activity in Oxidation Reactions : A study by Aktaş et al. (2014) explored the synthesis and electrochemical properties of metal-free and metal-containing phthalocyanines with 4-{2-[3-trifluoromethyl)phenoxy]ethoxy} groups. These compounds exhibited potential as catalysts for the oxidation of benzyl alcohol, demonstrating their utility in chemical synthesis and industrial applications.
  • Structure-Antioxidant Activity Relationship :

    • Antioxidant Properties of Phenolic Compounds : The antioxidant activities of various phenolic acids, including those with methoxy, phenolic hydroxyl, and carboxylic acid groups, were studied by Chen et al. (2020). This research is significant in understanding the role of such compounds in potential therapeutic and industrial applications due to their antioxidant properties.
  • Molecular Structure and Electronic Characteristics :

    • Quantum Mechanical and Spectroscopic Studies : Hajam et al. (2021) conducted experimental and theoretical investigations on the molecular structure and electronic characteristics of 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol. Such studies are crucial for understanding the electronic properties of these compounds, which can be applied in various fields like materials science and drug design.
  • Synthesis of Novel Compounds and Their Applications :

    • Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes : A study by Sommer et al. (2017) showed that 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a related compound, can serve as a building block for preparing various trifluoromethyl-substituted compounds. This kind of research is vital for developing new materials and pharmaceuticals.
  • Electrochemistry of Phenol in Ionic Liquids :

    • Electrochemical Behavior in Different Conditions : Villagrán et al. (2006) studied the electrochemistry of phenol and its derivatives in ionic liquids. Understanding the electrochemical properties of such compounds is important for their application in battery technology and other electrochemical systems.
  • Spectroelectrochemical Properties :

    • Investigation of Phthalocyanines with Trifluoromethyl-Substituted Groups : Research by Kamiloğlu et al. (2018) involved the synthesis and investigation of the electrochemical and spectroelectrochemical properties of novel phthalocyanines bearing trifluoromethyl-substituted groups. These compounds are of interest due to their potential applications in fields such as electronics and photonics.

Safety And Hazards

The compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which include 4-Ethoxy-3-(trifluoromethyl)phenol, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-ethoxy-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-2-14-8-4-3-6(13)5-7(8)9(10,11)12/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAPXNQLDCIIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296233
Record name 4-Ethoxy-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(trifluoromethyl)phenol

CAS RN

1206593-24-9
Record name 4-Ethoxy-3-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206593-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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